Remivox

Description

Properties

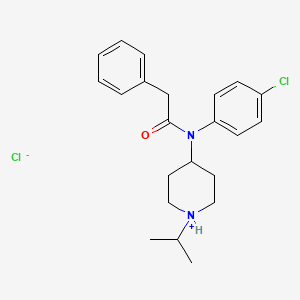

IUPAC Name |

N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-1-ium-4-yl)acetamide;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFSWNBDCJVFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[NH+]1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59729-31-6 (Parent) | |

| Record name | Lorcainide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058934466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58934-46-6 | |

| Record name | Lorcainide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58934-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorcainide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058934466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Rivaroxaban mechanism of action in coagulation cascade

An In-depth Technical Guide to the Mechanism of Action of Rivaroxaban in the Coagulation Cascade

Introduction

Rivaroxaban is an orally bioavailable, direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2][3][4] As a member of the direct oral anticoagulant (DOAC) class, it is widely utilized for the prevention and treatment of venous and arterial thromboembolic disorders, including deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with non-valvular atrial fibrillation.[3][4][5][6] Unlike traditional anticoagulants like warfarin, which indirectly inhibit multiple vitamin K-dependent clotting factors, Rivaroxaban's targeted and specific mechanism of action allows for a predictable anticoagulant effect without the need for routine coagulation monitoring.[3][4][7] This guide provides a detailed examination of Rivaroxaban's interaction with the coagulation cascade, supported by quantitative data, experimental protocols, and pathway visualizations.

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway.

-

Extrinsic Pathway: Initiated by tissue factor (TF) exposed at a site of vascular injury. The TF/Factor VIIa complex activates Factor X to Factor Xa.

-

Intrinsic Pathway: Activated by contact with negatively charged surfaces, leading to a cascade of factor activations, ultimately resulting in Factor IXa activating Factor X.

-

Common Pathway: This pathway begins with the activation of Factor X. Factor Xa, in complex with its cofactor Factor Va, forms the prothrombinase complex on a phospholipid surface.[8] This complex is the central effector of clotting, responsible for the rapid, large-scale conversion of prothrombin (Factor II) into thrombin (Factor IIa).[4][8] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural basis of the blood clot.

Factor Xa's position at the convergence of the intrinsic and extrinsic pathways makes it a strategic target for anticoagulant therapy.[2][9] Inhibition of this single factor effectively blocks the downstream amplification of thrombin generation, regardless of the initial activation pathway.[9][10]

Core Mechanism of Action of Rivaroxaban

Rivaroxaban exerts its anticoagulant effect through the direct, selective, and reversible inhibition of Factor Xa.[1][7]

-

Direct Inhibition: Unlike indirect FXa inhibitors (e.g., fondaparinux) that require a cofactor like antithrombin, Rivaroxaban binds directly to the active site of the FXa enzyme.[7][11]

-

Comprehensive Inhibition: It effectively inhibits both free FXa in the plasma and FXa that is already incorporated into the prothrombinase complex or bound within an existing clot.[5][9][11][12]

-

Reversibility: The binding of Rivaroxaban to FXa is reversible, with a rapid association and dissociation rate.[1][2][13]

By binding to FXa, Rivaroxaban blocks the enzyme's ability to cleave prothrombin. This action significantly reduces the "thrombin burst"—the rapid, large-scale generation of thrombin that is critical for the propagation of coagulation and the formation of a stable clot.[1][2][4][13] This ultimately leads to a dose-dependent decrease in thrombin generation and an anticoagulant effect.[7]

Quantitative Pharmacodynamic and Kinetic Data

The interaction of Rivaroxaban with Factor Xa has been extensively characterized. The following table summarizes key quantitative parameters that define its potency, binding kinetics, and selectivity.

| Parameter | Value | Description | Reference(s) |

| Inhibitory Constant (Ki) | 0.4 nmol/L | A measure of the binding affinity of Rivaroxaban to Factor Xa. A lower Ki indicates higher affinity. | [1][2][9][13] |

| IC50 (vs. Prothrombinase) | 2.1 nmol/L | The concentration of Rivaroxaban required to inhibit 50% of the activity of Factor Xa within the prothrombinase complex. | [1][2][5][11][12][13] |

| IC50 (vs. Clot-bound FXa) | 75 nmol/L | The concentration required to inhibit 50% of the activity of Factor Xa bound within a fibrin clot. | [1][2][9][13] |

| IC50 (vs. Purified Human FXa) | 0.7 nmol/L | The concentration required to inhibit 50% of the activity of purified human Factor Xa. | [2][9][12] |

| Association Rate (k_on) | 1.7 x 10⁷ mol/L⁻¹ s⁻¹ | The rate constant for the binding of Rivaroxaban to Factor Xa. | [1][2][13] |

| Dissociation Rate (k_off) | 5 x 10⁻³ s⁻¹ | The rate constant for the unbinding of Rivaroxaban from Factor Xa. | [1][2][13] |

| Selectivity | >10,000-fold vs. other serine proteases | Rivaroxaban is highly selective for Factor Xa compared to other related enzymes like thrombin, trypsin, etc. | [1][2][13] |

| Bioavailability | 80-100% | The proportion of the oral dose that reaches systemic circulation. | [5][14] |

| Time to Peak Concentration | 2-4 hours | The time after oral administration at which the maximum plasma concentration is reached. | [4][5][14] |

| Terminal Half-life | 5-9 hours (young); 11-13 hours (elderly) | The time required for the plasma concentration to decrease by half. | [5][6] |

Experimental Protocols

The characterization of Rivaroxaban's anticoagulant activity relies on several key in vitro assays.

Factor Xa Inhibition Assay (Chromogenic)

This assay directly measures the ability of Rivaroxaban to inhibit the enzymatic activity of purified Factor Xa.

Principle: Factor Xa cleaves a specific chromogenic substrate, releasing a colored compound (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor like Rivaroxaban reduces the rate of substrate cleavage.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl, pH 7.4) containing NaCl and CaCl₂.

-

Reconstitute purified human Factor Xa to a known concentration (e.g., 5-10 nM).

-

Prepare a stock solution of a Factor Xa-specific chromogenic substrate (e.g., S-2765).

-

Prepare serial dilutions of Rivaroxaban in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of purified Factor Xa to wells containing either buffer (control) or varying concentrations of Rivaroxaban.

-

Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each Rivaroxaban concentration.

-

Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the Rivaroxaban concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of coagulation. It is sensitive to the effects of Rivaroxaban.[15][16]

Principle: Thromboplastin (a source of tissue factor and phospholipids) is added to citrated plasma, initiating coagulation via the extrinsic pathway. The time taken for a fibrin clot to form is measured.

Methodology:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma (PPP).

-

Assay Procedure:

-

Pre-warm the PPP sample and the thromboplastin reagent to 37°C.

-

Add a specific volume of the thromboplastin reagent to the plasma sample.

-

Simultaneously start a timer and measure the time until a visible fibrin clot is formed. This is typically performed on an automated coagulometer.

-

-

Interpretation: Rivaroxaban prolongs the PT in a dose-dependent manner.[15] However, the degree of prolongation can vary significantly depending on the thromboplastin reagent used.[16] The International Normalized Ratio (INR) should not be used to interpret the PT in patients on Rivaroxaban, as it is standardized for warfarin.[16]

Thrombin Generation Assay (TGA)

TGA provides a global assessment of the coagulation system by measuring the total amount of thrombin generated over time in a plasma sample.

Principle: A small amount of a coagulation activator (e.g., tissue factor) is added to plasma along with a fluorogenic substrate for thrombin. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal.

Methodology:

-

Sample Preparation: Prepare platelet-poor or platelet-rich plasma from citrated blood.

-

Assay Procedure:

-

In a microplate, add plasma samples (with or without Rivaroxaban).

-

Add a reagent containing the fluorogenic substrate and calcium.

-

Initiate thrombin generation by adding a reagent containing a low concentration of tissue factor and phospholipids.

-

Measure the fluorescence intensity over time in a fluorometer.

-

-

Data Analysis: The resulting curve (the "thrombogram") provides several parameters, including the lag time (initiation phase), the peak thrombin concentration, and the endogenous thrombin potential (ETP, the total area under the curve). Rivaroxaban prolongs the lag time and reduces both the peak thrombin and the ETP.[2][11]

Conclusion

Rivaroxaban's mechanism of action is centered on its potent, direct, and selective inhibition of Factor Xa. By targeting this pivotal junction of the coagulation cascade, it effectively curtails the amplification of thrombin generation, the central process in clot formation. This well-characterized mechanism, supported by extensive quantitative and experimental data, underpins its predictable pharmacodynamic profile and its efficacy as an oral anticoagulant in a wide range of clinical settings. The targeted nature of its action represents a significant advancement over older anticoagulants, offering a more streamlined therapeutic approach for the management of thromboembolic disease.

References

- 1. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. fiveable.me [fiveable.me]

- 4. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

- 5. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rivaroxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Mechanistic Basis for the Differential Effects of Rivaroxaban and Apixaban on Global Tests of Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. XARELTO - Mechanism of Action [jnjmedicalconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The discovery of rivaroxaban: translating preclinical assessments into clinical practice [frontiersin.org]

- 12. Rivaroxaban | Factor Xa | Thrombin | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. [Rivaroxaban: clinical pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. droracle.ai [droracle.ai]

A Comprehensive Technical Guide on the Pharmacokinetics and Pharmacodynamics of Rivaroxaban

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of rivaroxaban, a direct oral anticoagulant. It is designed to be a core resource for professionals in the field of pharmaceutical research and development.

Introduction to Rivaroxaban

Rivaroxaban is an orally administered, direct Factor Xa (FXa) inhibitor.[1][2] By selectively and reversibly binding to both free and clot-bound FXa, as well as FXa in the prothrombinase complex, rivaroxaban effectively disrupts the blood coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation.[1][3][4][5][6] Its predictable PK and PD profiles allow for fixed-dosing regimens without the need for routine coagulation monitoring, distinguishing it from traditional anticoagulants like vitamin K antagonists.[5][7]

Pharmacokinetics (PK)

The pharmacokinetic profile of rivaroxaban is characterized by rapid absorption, high plasma protein binding, a balanced elimination pathway involving both renal excretion and metabolic degradation, and a moderate variability in its parameters.[1][2]

Absorption and Bioavailability

Rivaroxaban is rapidly absorbed, with maximum plasma concentrations (Cmax) achieved within 2 to 4 hours after oral administration.[1][2][3] Its bioavailability is dose-dependent and significantly influenced by food. For the 10 mg tablet, bioavailability is high (80–100%) regardless of food intake.[1][2][8][9] However, for the 15 mg and 20 mg tablets, bioavailability is approximately 66% under fasting conditions, but increases to 80-100% when taken with food.[1][8][10][11] Co-administration with food increases the Area Under the Curve (AUC) and Cmax of a 20 mg dose by 39% and 76%, respectively.[8][11] Therefore, it is recommended that the 15 mg and 20 mg doses be taken with a meal.[8][9][10]

Distribution

Rivaroxaban exhibits high plasma protein binding, approximately 92-95% in humans, with serum albumin being the primary binding component.[1][7][8][12] This high degree of protein binding suggests that rivaroxaban is not expected to be dialyzable.[1] The volume of distribution at steady state (Vss) is approximately 50 liters, indicating a low-to-moderate affinity for peripheral tissues.[1][12]

Metabolism

Rivaroxaban is metabolized through multiple pathways, with about two-thirds of the dose undergoing metabolic degradation.[1] The metabolism is mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4/5 and CYP2J2, as well as through CYP-independent mechanisms like hydrolysis of the amide bonds.[1][3][7] CYP3A4 accounts for roughly 18% of total elimination, CYP2J2 for 14%, and non-CYP-mediated hydrolysis for another 14%.[1][7] There are no major or active metabolites of rivaroxaban detected in plasma.[7]

Excretion

Elimination of rivaroxaban occurs via a dual pathway. Approximately one-third of the administered dose is excreted unchanged in the urine, primarily through active renal secretion involving transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1][12][13] The remaining two-thirds are eliminated as inactive metabolites, with half of the metabolites excreted renally and the other half via the feces.[13] The terminal elimination half-life is between 5 to 9 hours in young, healthy individuals and extends to 11 to 13 hours in the elderly.[1][2][8]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of rivaroxaban.

| Parameter | Value | Conditions/Notes |

| Time to Peak Concentration (Tmax) | 2–4 hours[1][2][8] | - |

| Bioavailability | 80–100% (10 mg tablet)[1][2][8][9] | Independent of food |

| ~66% (15 mg & 20 mg tablets)[1][8][10] | Fasting conditions | |

| 80–100% (15 mg & 20 mg tablets)[1][9][10] | With food | |

| Plasma Protein Binding | 92–95%[1][7][8][12] | Primarily to albumin |

| Volume of Distribution (Vss) | ~50 L[1][12] | - |

| Terminal Half-life (t1/2) | 5–9 hours[1][2][8] | Young, healthy subjects |

| 11–13 hours[1][2][8] | Elderly subjects | |

| Metabolism | ~66% of dose[1] | CYP3A4/5, CYP2J2, and non-CYP hydrolysis[1][3][7] |

| Excretion | ~36% unchanged in urine[1][13] | Active renal secretion via P-gp and BCRP[1][12][13] |

| ~66% as inactive metabolites | Renal and fecal/biliary routes[13] |

Pharmacodynamics (PD)

Rivaroxaban's pharmacodynamic effects are a direct consequence of its inhibition of Factor Xa, leading to a dose-dependent anticoagulant response that correlates well with its plasma concentration.[1][4]

Mechanism of Action

Rivaroxaban is a selective, direct inhibitor of Factor Xa.[4] Factor Xa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin (Factor II) to thrombin (Factor IIa).[3][14] Thrombin, in turn, converts fibrinogen to fibrin, which forms the meshwork of a blood clot.[3] By inhibiting both free and prothrombinase-bound Factor Xa, rivaroxaban effectively reduces thrombin generation.[1][4][6] This targeted action prevents the amplification of the coagulation cascade.[3][14]

Caption: Rivaroxaban's mechanism of action in the coagulation cascade.

Effect on Coagulation Biomarkers

Rivaroxaban produces a dose-dependent prolongation of clotting times, including the prothrombin time (PT) and, to a lesser extent, the activated partial thromboplastin time (aPTT).[15][16] The effect on PT is more pronounced and shows a linear relationship with rivaroxaban plasma concentrations.[1][8][17] However, the international normalized ratio (INR) should not be used for monitoring as it is standardized for vitamin K antagonists and can be unreliable for rivaroxaban.[17]

The most reliable method for quantifying the anticoagulant effect of rivaroxaban is a chromogenic anti-Factor Xa assay calibrated specifically for the drug.[18][19] This assay demonstrates a strong correlation with rivaroxaban plasma concentrations over a wide therapeutic range.[18][20]

Quantitative Pharmacodynamic Data

The relationship between rivaroxaban concentration and its effect on coagulation parameters is predictable.

| Parameter | Relationship with Rivaroxaban Concentration | Notes |

| Inhibition of Factor Xa Activity | Emax model[1][8] | The concentration for 50% of maximum inhibition (EC50) was found to be 296 µg/L in one study.[1] |

| Prothrombin Time (PT) Prolongation | Linear model[1][8][17] | The extent of prolongation can vary with different thromboplastin reagents.[17] |

| Activated Partial Thromboplastin Time (aPTT) | Prolonged, but less sensitive than PT[15][21] | Not recommended for routine monitoring.[21] |

| Inhibition Constant (Ki) for Factor Xa | 0.4 nM[14] | In vitro enzyme assay. |

| IC50 for clot-associated Factor Xa | 75 nM[6][14] | In vitro study. |

Experimental Protocols

Quantification of Rivaroxaban in Plasma (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying rivaroxaban in plasma due to its high sensitivity and selectivity.[22][23]

Methodology Overview:

-

Sample Preparation: A simple protein precipitation is commonly employed. To a plasma sample (e.g., 100 µL), an internal standard (e.g., rivaroxaban-d4) is added, followed by a precipitating agent like cold acetonitrile.[22]

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.[22]

-

Extraction: The resulting supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.[22]

-

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate with formic acid) and an organic component (e.g., acetonitrile with formic acid).[24]

-

Mass Spectrometry Detection: The eluent is introduced into a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using multiple reaction monitoring (MRM).[22]

-

Quantification: A calibration curve is generated using standards of known rivaroxaban concentrations, and the concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard. The linear concentration range is typically from 0.5 or 1 ng/mL up to 500 or 600 ng/mL.[22][25]

Caption: Workflow for rivaroxaban quantification in plasma by LC-MS/MS.

Measurement of Anticoagulant Effect (Chromogenic Anti-FXa Assay)

This assay quantitatively measures the anticoagulant activity of rivaroxaban by determining its inhibitory effect on Factor Xa.[20]

Methodology Overview:

-

Sample Preparation: Patient plasma is citrated and centrifuged to be platelet-poor.

-

Reagent Addition: A known excess amount of bovine Factor Xa is added to the patient plasma sample. Rivaroxaban in the plasma will inhibit a portion of this added FXa.

-

Incubation: The plasma and FXa mixture is incubated for a specific period.

-

Substrate Addition: A chromogenic substrate, which is a synthetic peptide that mimics the natural substrate of FXa and has a chromophore attached, is added.

-

Color Development: The residual, uninhibited FXa cleaves the chromogenic substrate, releasing the chromophore and causing a color change.

-

Photometric Reading: The rate of color change is measured by a photometer (spectrophotometer) at a specific wavelength (e.g., 405 nm). The optical density is inversely proportional to the concentration of rivaroxaban in the sample.[26]

-

Quantification: The rivaroxaban concentration is determined by comparing the result to a calibration curve generated using plasma samples with known concentrations of rivaroxaban.[20]

Caption: Workflow for the chromogenic anti-Factor Xa assay.

PK/PD Relationship and Drug Interactions

PK/PD Modeling

The relationship between rivaroxaban's pharmacokinetics and its pharmacodynamic effects is well-defined and predictable.[1] The plasma concentration of rivaroxaban is closely correlated with the inhibition of Factor Xa activity, which can be described by an Emax (maximum effect) model.[1][8] The prolongation of prothrombin time (PT) is best described by a direct linear model.[1][8] These models are crucial for understanding the dose-response relationship and for predicting the anticoagulant effect in various patient populations.

Caption: Logical relationship between rivaroxaban PK and PD.

Drug-Drug Interactions

Rivaroxaban's metabolism via CYP3A4 and its transport by P-gp and BCRP make it susceptible to drug-drug interactions.[27][28]

-

Strong inhibitors of both CYP3A4 and P-gp (e.g., ketoconazole, ritonavir) can significantly increase rivaroxaban exposure and are generally not recommended for co-administration.[27] For instance, ketoconazole increased rivaroxaban AUC by 158%.[27]

-

Strong inducers of CYP3A4 (e.g., rifampicin) can decrease rivaroxaban exposure, potentially reducing its efficacy.

-

Other Anticoagulants and NSAIDs: Co-administration with other drugs that affect hemostasis, such as other anticoagulants or NSAIDs, can increase the risk of bleeding through pharmacodynamic interactions.[29]

-

No Clinically Relevant Interactions: Studies have shown no clinically significant interactions with digoxin or atorvastatin.[30]

Conclusion

Rivaroxaban possesses a predictable pharmacokinetic and pharmacodynamic profile, which underpins its clinical utility as a fixed-dose oral anticoagulant. A thorough understanding of its absorption characteristics (particularly the food effect), metabolism, and excretion pathways is essential for drug development professionals. The direct relationship between plasma concentration and anticoagulant effect, quantifiable through specific assays, provides a clear framework for assessing its activity. Awareness of potential drug-drug interactions, primarily involving strong CYP3A4 and P-gp modulators, is critical for ensuring its safe and effective use in diverse patient populations.

References

- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. fiveable.me [fiveable.me]

- 6. ahajournals.org [ahajournals.org]

- 7. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. XARELTO - Pharmacokinetics and Pharmacodynamics [jnjmedicalconnect.com]

- 9. The effect of food on the absorption and pharmacokinetics of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. droracle.ai [droracle.ai]

- 12. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. XARELTO - Mechanism of Action [jnjmedicalconnect.com]

- 15. droracle.ai [droracle.ai]

- 16. Prolongation of prothrombin time in the presence of rivaroxaban: is this the only cause? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. Considerations for routine coagulation monitoring with rivaroxaban: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monitoring of Antithrombotic Therapy – UW Medicine Anticoagulation Services [sites.uw.edu]

- 20. Evaluation of the anti-factor Xa chromogenic assay for the measurement of rivaroxaban plasma concentrations using calibrators and controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. thrombosiscanada.ca [thrombosiscanada.ca]

- 22. benchchem.com [benchchem.com]

- 23. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) | PLOS One [journals.plos.org]

- 24. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Drug-Drug Interactions Leading to Adverse Drug Reactions with Rivaroxaban: A Systematic Review of the Literature and Analysis of VigiBase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Side effects and interactions with the use of rivaroxaban: Global pharmacovigilance data - Kondrakhin - Russian Medicine [medjrf.com]

- 29. Drug-Drug Interactions Leading to Adverse Drug Reactions with Rivaroxaban: A Systematic Review of the Literature and Analysis of VigiBase - ProQuest [proquest.com]

- 30. Absence of clinically relevant interactions between rivaroxaban--an oral, direct Factor Xa inhibitor--and digoxin or atorvastatin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a New Anticoagulant: A Technical Deep Dive into the Discovery and Development of Rivaroxaban

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of rivaroxaban, a direct Factor Xa inhibitor that has significantly impacted the landscape of anticoagulant therapy. We will delve into the core scientific principles that guided its creation, from initial target identification to its robust clinical validation, presenting key data, experimental methodologies, and visual representations of critical pathways and processes.

The Rationale for a Novel Anticoagulant: Targeting Factor Xa

The development of new anticoagulants has been driven by the limitations of traditional therapies like warfarin and heparins, which are associated with numerous food and drug interactions, a narrow therapeutic window, and the need for frequent monitoring.[1] The coagulation cascade, a series of enzymatic reactions leading to the formation of a blood clot, presented multiple potential targets for therapeutic intervention. Factor Xa, a serine protease, was identified as a pivotal target due to its position at the convergence of the intrinsic and extrinsic pathways, leading to the generation of thrombin and the subsequent formation of fibrin clots.[2][3] By directly inhibiting Factor Xa, it was hypothesized that a more predictable and targeted anticoagulant effect could be achieved.[4]

Mechanism of Action: Direct and Reversible Inhibition of Factor Xa

Rivaroxaban is an oxazolidinone derivative that acts as a potent, selective, and reversible direct inhibitor of Factor Xa.[4] It binds to the active site of Factor Xa, specifically the S1 and S4 pockets, thereby blocking its enzymatic activity.[4] Unlike indirect Factor Xa inhibitors, rivaroxaban does not require a cofactor like antithrombin to exert its effect.[4] It effectively inhibits both free Factor Xa and Factor Xa bound in the prothrombinase complex, as well as clot-associated Factor Xa.[2][3][5] This direct inhibition leads to a reduction in thrombin generation, a key step in the formation of a stable fibrin clot.[4]

dot

Caption: Coagulation cascade and the inhibitory action of Rivaroxaban on Factor Xa.

Quantitative Pharmacology of Rivaroxaban

The development of rivaroxaban was supported by extensive in vitro and in vivo studies to characterize its pharmacological profile.

Table 1: In Vitro Inhibitory Activity of Rivaroxaban

| Parameter | Value | Reference |

| Inhibition Constant (Ki) for Factor Xa | 0.4 ± 0.02 nM | [5] |

| IC50 for Prothrombinase Activity | 2.1 ± 0.4 nM | [2][5] |

| IC50 for Clot-Associated Factor Xa | 75 nM | [2][5] |

| IC50 for Endogenous Factor Xa in Human Plasma | 21 ± 1 nM | [5] |

| Selectivity for Factor Xa over other serine proteases | >10,000-fold | [2][3][4] |

Table 2: Pharmacokinetic Properties of Rivaroxaban in Healthy Subjects

| Parameter | Value | Reference |

| Maximum Plasma Concentration (Cmax) | Reached in 2-4 hours | [1][5] |

| Oral Bioavailability | 80-100% (10 mg dose) | [1][5] |

| Plasma Protein Binding | ~92-95% | [5] |

| Terminal Half-life (young subjects) | 5-9 hours | [1][5] |

| Terminal Half-life (elderly subjects) | 11-13 hours | [1][5] |

Experimental Protocols for Key Coagulation Assays

The anticoagulant effect of rivaroxaban can be assessed using various coagulation assays. Understanding the principles and methodologies of these assays is crucial for both preclinical and clinical research.

Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay evaluates the extrinsic and common pathways of the coagulation cascade.

Principle: Tissue thromboplastin (a combination of tissue factor and phospholipids) and calcium are added to a patient's citrated plasma, initiating the coagulation cascade. The time taken for a fibrin clot to form is measured in seconds.

Detailed Methodology:

-

Sample Collection: Collect whole blood in a blue-top tube containing 3.2% buffered sodium citrate. Ensure the tube is filled to the appropriate level to maintain a 9:1 blood-to-anticoagulant ratio.[6]

-

Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.[7]

-

Assay Procedure:

-

Pre-warm the patient plasma and PT reagent (containing thromboplastin and calcium chloride) to 37°C.[8]

-

Pipette 100 µL of patient plasma into a test tube.[8]

-

Add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a timer.[8]

-

Measure the time until a fibrin clot is formed, either visually or using an automated coagulometer.[6][9]

-

-

Reporting: The result is reported in seconds. It's important to note that the International Normalized Ratio (INR) is not used for monitoring rivaroxaban as it is standardized for vitamin K antagonists.[10]

Activated Partial Thromboplastin Time (aPTT) Assay

The Activated Partial Thromboplastin Time (aPTT) assay assesses the intrinsic and common pathways of coagulation.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.

Detailed Methodology:

-

Sample and Plasma Preparation: Follow the same procedure as for the PT assay to obtain platelet-poor plasma.[11]

-

Assay Procedure:

-

Pre-warm the patient plasma, aPTT reagent (containing an activator and phospholipids), and calcium chloride solution to 37°C.[12]

-

Pipette 50 µL of patient plasma and 50 µL of the aPTT reagent into a test tube.[13]

-

Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C to allow for the activation of contact factors.[13]

-

Add 50 µL of the pre-warmed calcium chloride solution to the mixture and start a timer.[13]

-

Measure the time until a fibrin clot forms.[12]

-

-

Reporting: The result is reported in seconds. The aPTT is less sensitive to rivaroxaban compared to the PT.[14]

Chromogenic Anti-Factor Xa Assay

This is the most specific assay for measuring the activity of rivaroxaban.

Principle: A known amount of Factor Xa is added to a plasma sample containing rivaroxaban. The rivaroxaban inhibits a portion of the added Factor Xa. A chromogenic substrate that is specifically cleaved by Factor Xa is then added. The amount of color produced is inversely proportional to the concentration of rivaroxaban in the sample.

Detailed Methodology:

-

Sample and Plasma Preparation: Prepare platelet-poor plasma as described for the PT and aPTT assays.[15]

-

Assay Procedure:

-

Dilute the patient plasma with a buffer.

-

Add a known excess amount of Factor Xa to the diluted plasma and incubate for a specific time at 37°C.[16]

-

Add a chromogenic substrate specific for Factor Xa.[17]

-

The residual Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline).[17]

-

Measure the change in optical density at 405 nm using a spectrophotometer.[17]

-

-

Quantification: A standard curve is generated using plasma samples with known concentrations of rivaroxaban. The concentration of rivaroxaban in the patient sample is determined by interpolating its optical density value on the standard curve.[16]

dot

Caption: Experimental workflow for the chromogenic anti-Factor Xa assay.

The Drug Discovery and Development Pipeline of Rivaroxaban

The journey of rivaroxaban from a laboratory concept to a clinically approved medication followed a structured and rigorous drug development pipeline.

dot

References

- 1. Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labcorp.com [labcorp.com]

- 7. atlas-medical.com [atlas-medical.com]

- 8. diagnolab.com.na [diagnolab.com.na]

- 9. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 10. researchgate.net [researchgate.net]

- 11. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]

- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 13. atlas-medical.com [atlas-medical.com]

- 14. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]

- 15. Anti-Xa Assays [practical-haemostasis.com]

- 16. Evaluation of the anti-factor Xa chromogenic assay for the measurement of rivaroxaban plasma concentrations using calibrators and controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]

Rivaroxaban: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban, marketed under the brand name Xarelto among others, is a potent, orally bioavailable small molecule that acts as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its development marked a significant advancement in anticoagulant therapy, offering a more predictable pharmacokinetic and pharmacodynamic profile compared to traditional anticoagulants like warfarin.[3] This technical guide provides an in-depth exploration of the molecular structure and chemical properties of Rivaroxaban, offering valuable insights for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Molecular Structure

Rivaroxaban is a pure (S)-enantiomer with a complex and specific three-dimensional structure that is key to its high affinity and selective binding to Factor Xa.[4][5]

The core structure of Rivaroxaban is an oxazolidinone, which bears a striking resemblance to the antibiotic linezolid.[1] Attached to this central scaffold are a chlorothiophene moiety and a morpholinone-containing phenyl group. The chlorine atom on the thiophene ring plays a crucial role in the molecule's interaction with the S1 pocket of Factor Xa, a novel binding mechanism that contributes to both its high potency and oral bioavailability.[4]

Key Structural Identifiers:

| Identifier | Value |

| IUPAC Name | (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide[1] |

| Chemical Formula | C₁₉H₁₈ClN₃O₅S[6] |

| SMILES | O=C1COCCN1c2ccc(cc2)N3C--INVALID-LINK--CNC(=O)c4ccc(s4)Cl[1] |

| InChI | InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1[1] |

Chemical and Physical Properties

The physicochemical properties of Rivaroxaban are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. As a Biopharmaceutical Classification System (BCS) Class 2 compound, it is characterized by low solubility and high permeability.[7]

| Property | Value | Reference |

| Molecular Weight | 435.88 g/mol | [6] |

| Melting Point | 228-229 °C | [8] |

| Aqueous Solubility | 5–7 mg/L (pH 1–9) | [7][8] |

| logP (Octanol/Water) | 1.5 | [8] |

| Appearance | White to yellowish, odorless, non-hygroscopic powder | [5][9] |

Mechanism of Action: Inhibition of the Coagulation Cascade

Rivaroxaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa.[3][10] Factor Xa is a serine protease that occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge.[3] It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, catalyzes the conversion of fibrinogen to fibrin, which is the structural basis of a blood clot.[10]

By binding to the active site of both free Factor Xa and Factor Xa bound within the prothrombinase complex, Rivaroxaban effectively blocks this crucial step in the coagulation cascade.[1][11] This inhibition leads to a reduction in thrombin generation and, consequently, the prevention of thrombus formation.[10] Unlike indirect Factor Xa inhibitors, such as fondaparinux, Rivaroxaban's mechanism of action is independent of antithrombin.[4]

Experimental Protocols

The anticoagulant effect and potency of Rivaroxaban are assessed through various in vitro and ex vivo assays. The following are detailed methodologies for key experiments.

Factor Xa (FXa) Inhibition Assay (Chromogenic)

This assay quantifies the direct inhibitory effect of Rivaroxaban on FXa activity.

Principle: The assay measures the residual activity of a known amount of FXa after incubation with Rivaroxaban. The remaining FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically. The color intensity is inversely proportional to the concentration of the FXa inhibitor (Rivaroxaban).[12][13]

Methodology:

-

Preparation of Reagents:

-

Prepare a series of Rivaroxaban standard solutions of known concentrations in a suitable buffer (e.g., Tris-HCl).

-

Reconstitute purified human Factor Xa to a working concentration.

-

Prepare a chromogenic FXa substrate solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add the Rivaroxaban standard or test sample to the wells.

-

Add the Factor Xa solution to each well and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Incubate for a specific time (e.g., 5 minutes) at 37°C.

-

Stop the reaction by adding an acid (e.g., citric acid).

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance against the known concentrations of the Rivaroxaban standards.

-

Determine the concentration of Rivaroxaban in the test samples by interpolating their absorbance values on the calibration curve.

-

The IC₅₀ (half-maximal inhibitory concentration) can be calculated from a dose-response curve.

-

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade and is sensitive to the effects of FXa inhibitors.[11][14]

Principle: The assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium. Rivaroxaban prolongs the PT by inhibiting FXa, thereby delaying thrombin generation and subsequent fibrin clot formation.[14]

Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood into a tube containing a citrate anticoagulant.

-

Centrifuge the blood sample to obtain platelet-poor plasma (PPP).

-

-

Assay Procedure:

-

Pre-warm the PPP sample and the PT reagent (thromboplastin) to 37°C.

-

Add a specific volume of the PT reagent to the plasma sample.

-

Simultaneously start a timer and measure the time until a fibrin clot is formed. This can be done manually or using an automated coagulometer.

-

-

Data Analysis:

-

The result is expressed in seconds. While the PT is prolonged in the presence of Rivaroxaban, the extent of prolongation can vary depending on the thromboplastin reagent used.[14] Therefore, the PT is more of a qualitative measure of Rivaroxaban's presence rather than a precise quantitative measurement of its concentration.[2]

-

Conclusion

Rivaroxaban's well-defined molecular structure and chemical properties are fundamental to its clinical efficacy and safety profile as a direct Factor Xa inhibitor. Its unique binding mechanism and predictable pharmacokinetics have established it as a cornerstone in the management of thromboembolic disorders. A thorough understanding of its chemistry, mechanism of action, and the experimental methods used for its characterization is essential for ongoing research, the development of novel anticoagulants, and the optimization of patient care in the field of cardiovascular medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring Rivaroxaban in a clinical laboratory setting, using common coagulation assays, Xa inhibition and thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the Efficacy and Safety of Rivaroxaban Using a Computer Model for Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of methods to determine rivaroxaban anti-factor Xa activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rivaroxaban CAS#: 366789-02-8 [m.chemicalbook.com]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. Anti-Xa Assays [practical-haemostasis.com]

- 13. Anti-Xa Activity Monitoring for Optimizing Rivaroxaban Dosage in Chinese Patients with Cerebral Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Rivaroxaban's Interaction with Factor Xa: A Technical Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of rivaroxaban to its target, Factor Xa (FXa). Rivaroxaban is a direct oral anticoagulant (DOAC) that plays a crucial role in the prevention and treatment of thromboembolic disorders. A thorough understanding of its binding kinetics and the methodologies used to quantify this interaction is paramount for researchers in the fields of pharmacology, hematology, and drug development.

Quantitative Analysis of Rivaroxaban-Factor Xa Binding

Rivaroxaban exhibits a high affinity and specificity for Factor Xa, a critical enzyme in the coagulation cascade. The binding is rapid, reversible, and competitive.[1][2] The key quantitative parameters that describe this interaction are summarized in the table below.

| Parameter | Value | Description | Source(s) |

| Inhibitory Constant (Ki) | 0.4 nM | A measure of the inhibitor's binding affinity. A lower Ki indicates a stronger inhibitor. | [1] |

| Half-maximal Inhibitory Concentration (IC50) | 0.7 nM (purified human FXa) | The concentration of rivaroxaban required to inhibit 50% of FXa activity in a cell-free assay. | [1] |

| 2.1 nM (prothrombinase-bound FXa) | The IC50 for FXa when it is part of the prothrombinase complex. | [1] | |

| 21 nM (endogenous human FXa in plasma) | The IC50 for FXa naturally present in human plasma. | [1] | |

| 75 nM (clot-associated FXa) | The IC50 for FXa that is bound within a fibrin clot. | [1] | |

| Association Rate Constant (kon) | 1.7 x 10⁷ M⁻¹s⁻¹ | The rate at which rivaroxaban binds to Factor Xa. | [1] |

| Dissociation Rate Constant (koff) | 5 x 10⁻³ s⁻¹ | The rate at which the rivaroxaban-Factor Xa complex dissociates. | [1] |

Mechanism of Action: Targeting the Coagulation Cascade

Rivaroxaban exerts its anticoagulant effect by directly inhibiting Factor Xa, a serine protease that occupies a pivotal position in the coagulation cascade where the intrinsic and extrinsic pathways converge.[3][4] By binding to the active site of both free and prothrombinase-bound Factor Xa, rivaroxaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2] This, in turn, reduces the generation of thrombin, a key enzyme responsible for the conversion of fibrinogen to fibrin, the structural basis of a blood clot.[3]

The following diagram illustrates the coagulation cascade and the point of inhibition by rivaroxaban.

Rivaroxaban binds to the active site of Factor Xa, specifically interacting with the S1 and S4 pockets. This binding is facilitated by key molecular interactions, including the chlorothiophene moiety of rivaroxaban engaging with the S1 pocket. This direct and reversible binding competitively blocks the access of the natural substrate, prothrombin, to the active site of Factor Xa.

Experimental Protocols: Chromogenic Anti-Xa Assay

The most common method for determining the activity of rivaroxaban and its binding to Factor Xa is the chromogenic anti-Xa assay. This assay provides a quantitative measure of the drug's inhibitory effect.

Principle

The chromogenic anti-Xa assay is a two-stage process. In the first stage, a plasma sample containing rivaroxaban is incubated with a known excess of Factor Xa. Rivaroxaban in the sample binds to and inhibits a portion of the added Factor Xa. In the second stage, a chromogenic substrate specific for Factor Xa is added. The residual, unbound Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of rivaroxaban in the sample.

Detailed Methodology

The following protocol is a synthesis of methodologies described in the literature and provides a step-by-step guide for performing a chromogenic anti-Xa assay for rivaroxaban.

Materials:

-

Citrated platelet-poor plasma (PPP) samples (patient samples or spiked with known concentrations of rivaroxaban)

-

Rivaroxaban calibrators and controls

-

Factor Xa reagent

-

Chromogenic substrate for Factor Xa

-

Assay buffer (e.g., Tris-based buffer)

-

Microplate reader capable of measuring absorbance at 405 nm

-

37°C incubator

-

Microplates (96-well)

-

Pipettes and tips

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples, calibrators, and controls in a 37°C water bath for 15 minutes.

-

Prepare a dilution series of rivaroxaban calibrators in pooled normal plasma to generate a standard curve. Typical ranges can be from 25 to 900 ng/mL.[1]

-

Dilute patient plasma samples as necessary based on the expected rivaroxaban concentration. A 1:5 dilution with pooled normal plasma is a common starting point.[1]

-

-

Assay Reaction:

-

Stopping the Reaction and Measurement:

-

Stop the enzymatic reaction by adding 50 µL of 50% acetic acid to each well.[1]

-

Measure the optical density (OD) at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the OD of the blank (a sample with no rivaroxaban) from the OD of all other samples.

-

Plot the OD values of the calibrators against their known concentrations to generate a standard curve.

-

Determine the concentration of rivaroxaban in the patient samples by interpolating their OD values on the standard curve.

-

The following diagram outlines the general workflow for a chromogenic anti-Xa assay.

References

- 1. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rivaroxaban Anti-Xa | MLabs [mlabs.umich.edu]

- 4. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Anticoagulant Properties of Rivaroxaban

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticoagulant properties of Rivaroxaban, a direct oral anticoagulant. The document details its mechanism of action, presents quantitative data from key coagulation assays, and outlines the experimental protocols for its evaluation.

Core Mechanism of Action

Rivaroxaban is a highly selective, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Unlike indirect inhibitors, its activity is independent of antithrombin.[3][4] Rivaroxaban inhibits both free FXa and FXa bound within the prothrombinase complex, effectively blocking the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[3][4][5] This inhibition leads to a reduction in thrombin generation, which in turn diminishes the conversion of fibrinogen to fibrin, the essential step in clot formation.[2][6]

The inhibition of FXa by Rivaroxaban is competitive and reversible.[4][5] This targeted action at a key convergence point of the intrinsic and extrinsic pathways underscores its efficacy as an anticoagulant.[1]

Quantitative In Vitro Data

Rivaroxaban's anticoagulant effects can be quantified through various in vitro assays. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Inhibitory Constants and Concentrations

| Parameter | Value | Target | Notes |

| Ki (Inhibition Constant) | 0.4 nmol/L | Human Factor Xa | Competitive inhibition.[4][7] |

| IC50 (Half-maximal inhibitory concentration) | 2.1 nmol/L | Prothrombinase-bound FXa | Demonstrates potent inhibition of the prothrombinase complex.[1][5] |

| IC50 | 75 nmol/L | Clot-associated FXa | Indicates inhibition of FXa within an existing clot.[1][5] |

| IC50 | 21 ± 1 nmol/L | Endogenous Factor Xa in human plasma | Concentration-dependent inhibition.[4] |

| Selectivity | >10,000-fold | Over other serine proteases | Highlights the high specificity for Factor Xa.[1][5] |

Table 2: Effects on Clotting Assays

| Assay | Effect | Reagent Dependency | Notes |

| Prothrombin Time (PT) | Concentration-dependent prolongation.[1][8][9][10] | High. Sensitivity varies significantly between thromboplastin reagents.[11][12][13][14] | Generally more sensitive to Rivaroxaban than aPTT.[1][8] |

| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation, though less sensitive than PT.[1][8][15] | High. Varies with different reagents.[11][12][13] | The relationship can be curvilinear.[13] |

| Thrombin Time (TT) | No significant effect.[15] | - | Rivaroxaban does not directly inhibit thrombin. |

| Anti-Factor Xa Chromogenic Assay | Direct correlation with Rivaroxaban concentration.[16][17] | Low. Provides accurate quantitative measurement.[16] | Considered the most suitable assay for quantifying Rivaroxaban levels.[16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of Rivaroxaban.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Principle: The time taken for plasma to clot is measured after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids).

General Protocol:

-

Plasma Preparation: Platelet-poor plasma is prepared by centrifuging citrated whole blood.

-

Incubation: A specific volume of plasma is incubated at 37°C.

-

Reagent Addition: A pre-warmed thromboplastin reagent is added to the plasma.

-

Clot Detection: The time to fibrin clot formation is measured using an automated or manual coagulometer.

-

Data Analysis: The clotting time in seconds is recorded. Results can be compared to a control plasma.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways.

Principle: The clotting time is measured after the addition of a contact activator and a partial thromboplastin reagent (phospholipids) to the plasma, followed by calcium.

General Protocol:

-

Plasma Preparation: Platelet-poor plasma is obtained from citrated whole blood.

-

Incubation: Plasma is incubated with an aPTT reagent (containing a contact activator and phospholipids) at 37°C.

-

Clot Initiation: Calcium chloride is added to initiate clotting.

-

Clot Detection: The time to clot formation is measured.

-

Data Analysis: The clotting time is reported in seconds.

Chromogenic Anti-Factor Xa Assay

This assay provides a quantitative measure of Rivaroxaban concentration.

Principle: A known amount of FXa is added to plasma containing Rivaroxaban. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the Rivaroxaban concentration.[18][19]

General Protocol:

-

Plasma Preparation: Platelet-poor plasma is used.

-

Reagent Incubation: The plasma sample is incubated with a reagent containing a known excess of FXa. Rivaroxaban in the plasma will inhibit a portion of this FXa.

-

Substrate Addition: A chromogenic substrate specific for FXa is added.

-

Colorimetric Measurement: The residual, uninhibited FXa cleaves the substrate, producing a color change that is measured by a spectrophotometer.

-

Quantification: The Rivaroxaban concentration is determined by comparing the result to a standard curve prepared with known concentrations of Rivaroxaban.[19]

Conclusion

Rivaroxaban demonstrates potent and selective in vitro anticoagulant activity through the direct inhibition of Factor Xa. Its effects are readily quantifiable using standard coagulation assays, although with notable reagent-dependent variability for PT and aPTT. For precise quantification, the chromogenic anti-Factor Xa assay is the recommended method. The experimental protocols outlined in this guide provide a foundation for consistent and reliable in vitro evaluation of Rivaroxaban and other direct FXa inhibitors.

References

- 1. ahajournals.org [ahajournals.org]

- 2. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Considerations for routine coagulation monitoring with rivaroxaban: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Routine coagulation test abnormalities caused by rivaroxaban: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of the effects of apixaban and rivaroxaban on prothrombin and activated partial thromboplastin times using various reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the oral, direct factor Xa inhibitor rivaroxaban on commonly used coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Rivaroxaban differentially influences ex vivo global coagulation assays based on the administration time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Laboratory assessment of rivaroxaban: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. lancet.co.za [lancet.co.za]

- 19. Anti-Xa Assays [practical-haemostasis.com]

Preclinical Profile of Rivaroxaban: An In-depth Technical Guide on Efficacy and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its selective action interrupts the intrinsic and extrinsic pathways of blood coagulation, ultimately preventing the formation of thrombi. This technical guide provides a comprehensive overview of the preclinical efficacy and safety data for rivaroxaban, drawing from a range of in vivo and in vitro studies. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Mechanism of Action

Rivaroxaban is a competitive inhibitor of FXa, binding directly to the active site of the enzyme.[2] This inhibition occurs for both free FXa and FXa bound within the prothrombinase complex.[1] By neutralizing FXa, rivaroxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final common pathway for fibrin formation and clot development.[1]

Beyond its direct anticoagulant effects, preclinical studies suggest that rivaroxaban may also modulate inflammatory pathways. Research in rat models of deep vein thrombosis has indicated that rivaroxaban can attenuate the inflammatory response by targeting the NF-κB signaling pathway.[3][4] This action may contribute to its overall therapeutic benefit in thrombotic disorders.

Efficacy Data

The antithrombotic efficacy of rivaroxaban has been demonstrated across a variety of preclinical models of both venous and arterial thrombosis.

Antithrombotic Efficacy in Animal Models

Rivaroxaban has shown potent, dose-dependent antithrombotic effects in several animal models. The half-maximal effective dose (ED50) has been determined in various species and thrombosis models, as summarized in the table below.

| Animal Model | Species | Route of Administration | ED50 (mg/kg) | Citation |

| Venous Stasis | Rat | Intravenous | 0.1 | [4] |

| Arteriovenous Shunt | Rat | Oral | 5.0 | [4] |

| Arteriovenous Shunt | Rabbit | Oral | 0.6 | [4] |

Effects on Coagulation Parameters

Rivaroxaban produces a concentration-dependent prolongation of clotting times. The prothrombin time (PT) is a more sensitive measure of its activity compared to the activated partial thromboplastin time (aPTT).[5]

| Species | Parameter | Effect | Citation |

| Rat | Prothrombin Time (PT) | 1.8-fold increase at ED50 | [5] |

| Rat | Factor Xa Activity | 32% inhibition at ED50 | [5] |

| Rabbit | Prothrombin Time (PT) | 1.2-fold increase at ED50 | [6] |

| Rabbit | Factor Xa Activity | 92% inhibition at ED50 | [6] |

| Dog | Prothrombin Time (PT) | No significant change at 1 mg/kg/day | [7] |

| Dog | aPTT | No significant change at 1 mg/kg/day | [7] |

In Vitro Inhibitory Activity

Rivaroxaban demonstrates high affinity and selectivity for Factor Xa.

| Parameter | Value | Citation |

| Inhibition Constant (Ki) for Factor Xa | 0.4 nmol/L | [1] |

| IC50 for Prothrombinase | 2.1 nmol/L | [1] |

| IC50 for Clot-associated Factor Xa | 75 nmol/L | [1] |

Safety Profile

The preclinical safety of rivaroxaban has been evaluated in various animal models, with a focus on bleeding risk and organ toxicity.

Bleeding Risk

A key safety consideration for any anticoagulant is the risk of bleeding. Preclinical studies have shown that rivaroxaban has a favorable safety profile in this regard, with a wide therapeutic window where antithrombotic efficacy is achieved without a significant increase in bleeding time.[8] However, at higher doses, an increased risk of bleeding has been observed.

| Species | Bleeding Model | Dose | Effect on Bleeding Time | Citation |

| Rat | Tail Transection | 10 mg/kg (oral) | Prolonged from 170 ± 13 sec to 284 ± 22 sec | [9] |

Toxicology Studies

Toxicology studies in rats and dogs have identified potential target organs for toxicity at high doses.

| Species | Duration | Dose (mg/kg/day) | Target Organs of Toxicity | NOAEL (mg/kg/day) | Citation |

| Rat | 13 weeks | 60, 300, 1500 | Pancreas | - | [10] |

| Dog | 4 weeks | 5, 15, 50 | Lungs, Lymph Nodes | 5 | [10] |

| Dog | 13 weeks | 15, 50, 150 | Spleen | - | [10] |

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of rivaroxaban.

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Mice

This model is widely used to assess the efficacy of antithrombotic agents in an arterial setting.

Protocol:

-

Mice are anesthetized, and the common carotid artery is surgically exposed.

-

A small piece of filter paper saturated with a ferric chloride solution (typically 5-10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

-

The ferric chloride induces oxidative injury to the vessel wall, leading to the formation of a thrombus.

-

Blood flow in the artery is monitored using a Doppler flow probe.

-

The primary endpoint is the time to complete occlusion of the vessel.

Rat Venous Stasis Thrombosis Model

This model is used to evaluate the efficacy of anticoagulants in a venous thrombosis setting.

Protocol:

-

Rats are anesthetized, and a midline laparotomy is performed to expose the abdominal cavity.

-

The inferior vena cava (IVC) is carefully dissected and isolated.

-

All side branches of a segment of the IVC are ligated, and then the main trunk of the IVC is ligated to create a static column of blood.[11]

-

After a set period (e.g., 2 hours), the ligated segment of the IVC is excised.

-

The thrombus is removed from the vessel segment and weighed. The weight of the thrombus is the primary measure of thrombogenesis.

Conclusion

The preclinical data for rivaroxaban robustly support its efficacy as a potent and selective inhibitor of Factor Xa. It has demonstrated significant antithrombotic effects in a range of animal models of both venous and arterial thrombosis. The safety profile of rivaroxaban is favorable, with a therapeutic window that separates its antithrombotic effects from a significant increase in bleeding risk. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of anticoagulation.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]

- 3. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The discovery of rivaroxaban: translating preclinical assessments into clinical practice [frontiersin.org]

- 6. XARELTO - Mechanism of Action [jnjmedicalconnect.com]

- 7. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prolongation of rat tail bleeding time caused by oral doses of a thromboxane synthetase inhibitor which have little effect on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

Rivaroxaban's Selectivity for Factor Xa: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of rivaroxaban, a direct oral anticoagulant. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of rivaroxaban's high affinity for Factor Xa over other serine proteases. This guide includes quantitative data on its inhibitory activity, detailed experimental methodologies for assessing selectivity, and visual representations of the coagulation cascade and experimental workflows.

Introduction

Rivaroxaban is a small-molecule inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its therapeutic efficacy as an anticoagulant is directly linked to its potent and highly selective inhibition of this protease. Understanding the selectivity of rivaroxaban is paramount for assessing its safety and minimizing off-target effects. This guide delves into the core principles of rivaroxaban's selective action, supported by quantitative data and detailed experimental protocols.

Quantitative Analysis of Rivaroxaban's Selectivity

Rivaroxaban exhibits a remarkable and clinically significant selectivity for Factor Xa. In vitro studies have demonstrated that rivaroxaban is a competitive inhibitor of human Factor Xa with a high degree of affinity.[1] The inhibitory constant (Ki) for Factor Xa is in the sub-nanomolar range, indicating a very strong binding interaction.

Conversely, its activity against other structurally related serine proteases is significantly lower. It has been reported that rivaroxaban displays over 10,000-fold greater selectivity for Factor Xa compared to other biologically relevant serine proteases.[2][3] For these other proteases, the half-maximal inhibitory concentration (IC50) is greater than 20 µmol/L, a concentration that is not therapeutically relevant.[2]

The following table summarizes the quantitative data on rivaroxaban's selectivity for Factor Xa.

| Protease | Rivaroxaban Ki (nmol/L) | Rivaroxaban IC50 (µmol/L) | Selectivity over Factor Xa (fold) |

| Factor Xa | 0.4 [2][3] | - | 1 |

| Other Serine Proteases (e.g., Thrombin, Trypsin, Plasmin) | - | >20[2] | >10,000[2][3] |

Experimental Protocols for Determining Selectivity

The determination of rivaroxaban's selectivity for Factor Xa over other proteases involves a series of in vitro enzymatic assays. These assays are designed to measure the inhibitory potency of the compound against a panel of purified proteases.

General Principle of Protease Inhibition Assay

The core of the selectivity profiling is a biochemical assay that measures the activity of a specific protease in the presence and absence of the inhibitor. Typically, a chromogenic or fluorogenic substrate specific to the protease is used. The enzyme cleaves the substrate, releasing a colored or fluorescent molecule that can be quantified using a spectrophotometer or fluorometer. The rate of this reaction is proportional to the enzyme's activity. When an inhibitor is present, the rate of substrate cleavage decreases.

Determination of IC50 and Ki Values

To quantify the potency of an inhibitor, the half-maximal inhibitory concentration (IC50) is determined. This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) is a more fundamental measure of the inhibitor's affinity for the enzyme and can be calculated from the IC50 value, particularly for competitive inhibitors, using the Cheng-Prusoff equation.

Detailed Methodology for a Chromogenic Protease Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of rivaroxaban against a specific protease (e.g., Factor Xa or another serine protease).

Materials:

-

Purified human protease (e.g., Factor Xa, thrombin, trypsin)

-

Specific chromogenic substrate for the target protease

-

Rivaroxaban stock solution of known concentration

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and ionic strength)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the rivaroxaban stock solution in the assay buffer to create a range of inhibitor concentrations.

-

Prepare a solution of the target protease in the assay buffer at a fixed concentration.

-

Prepare a solution of the chromogenic substrate in the assay buffer.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add a fixed volume of the protease solution.

-

To the appropriate wells, add a volume of the different rivaroxaban dilutions. Include control wells with assay buffer instead of the inhibitor (to measure 100% enzyme activity) and wells with buffer and substrate only (as a blank).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to all wells.

-

Immediately place the microplate in the reader and measure the change in absorbance over time at the wavelength specific for the chromophore. The rate of change in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Normalize the rates relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

For competitive inhibitors, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

-

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The extensive in vitro data unequivocally demonstrate that rivaroxaban is a highly selective inhibitor of Factor Xa. Its more than 10,000-fold greater affinity for Factor Xa compared to other serine proteases underscores its targeted mechanism of action. This high degree of selectivity is a key factor in its favorable safety profile, minimizing the potential for off-target interactions and associated adverse effects. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of the selectivity of novel anticoagulant compounds.

References

- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

Rivaroxaban's Impact on Cellular Pathways: A Technical Guide for Researchers